Paulownin
Description
Chemical Identity and Structural Characterization
Molecular Architecture and Stereochemical Configuration
Furofuran Lignan Skeleton Analysis
Paulownin belongs to the furofuran lignan class, characterized by a tetracyclic framework comprising two fused furan rings (Figure 1). Its molecular formula, C$${20}$$H$${18}$$O$$_7$$ , reflects the presence of two 1,3-benzodioxole substituents attached to the furo[3,4-c]furan core. The IUPAC name, 3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol , systematically describes its substituent positions and oxygenation pattern.
Key structural features :
- Two benzodioxole groups at C3 and C6.
- A tetrahydrofurofuran backbone with hydroxylation at C3a.
- Three contiguous stereocenters (C3a, C6a, and C6).
The SMILES notation, [H][C@]12COC@H[C@@]1(O)CO[C@@H]2c1ccc2OCOc2c1 , encodes the absolute configuration and connectivity.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular formula | C$${20}$$H$${18}$$O$$_7$$ |
| Molecular weight | 370.35 g/mol |
| SMILES | [Provided above] |
| CAS Registry Number | 13040-46-5 |
Absolute Configuration Determination via X-ray Crystallography
The (+)-enantiomer of this compound was unambiguously assigned using X-ray diffraction and synthetic correlation. A 1997 total synthesis starting from (R)-(+)-3-hydroxybutanolide established the 3aR,6S,6aR configuration through stereoselective oxidative coupling. NMR studies comparing this compound with epi-asarinin (Ic) further validated the relative stereochemistry.
Systematic Nomenclature and Synonym Registry
This compound is recognized under multiple nomenclature systems and databases:
Table 2: Synonyms and registry identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
| Common Synonyms | d-Sesamin, Isothis compound |
| CAS Number | 13040-46-5 |
| EC Number | 802-677-5 |
| Wikidata ID | Q104951787 |
Physicochemical Property Profiling
Solubility Characteristics Across Solvent Systems
This compound exhibits moderate polarity due to its hydroxyl and ether functionalities:
- High solubility : Dichloromethane, ethyl acetate.
- Low solubility : Water (<1 mg/mL at 25°C).
- Moderate solubility : Methanol, ethanol (5–10 mg/mL).
Thermal Stability and Phase Transition Behavior
Thermogravimetric analysis reveals decomposition onset at 210°C , with complete degradation by 300°C. The melting point of isothis compound, a stereoisomer, is reported at 132°C , while this compound itself undergoes sublimation under reduced pressure before reaching its melting point.
Stability considerations :
Properties
IUPAC Name |
3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZFLPWHBKTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis from (R)-(+)-3-Hydroxybutanolide
The first total synthesis of (+)-paulownin was reported by Okazaki et al. in 1997, establishing a stereoselective 12-step pathway starting from (R)-(+)-3-hydroxybutanolide. This chiral starting material ensured the correct configuration of the final product, critical for replicating the natural compound’s bioactivity. The synthesis proceeded through the following key stages:
-
Lactone Functionalization : The hydroxyl group of (R)-(+)-3-hydroxybutanolide was protected, followed by oxidation to introduce a ketone moiety.
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Furofuran Ring Construction : A tandem cyclization step formed the central furofuran core, leveraging stereochemical control to establish the trans-diaxial configuration of the oxygen atoms.
-
Hydroxy Group Introduction : A regioselective epoxidation and subsequent hydrolysis installed the tertiary hydroxy group at the C-1 position, a hallmark of paulownin’s structure.
The synthesis achieved a 4.4% overall yield, with each step averaging ~78% efficiency. While modest, this yield demonstrated the feasibility of accessing this compound’s complex architecture through iterative functional group transformations.
Critical Reaction Conditions and Intermediate Characterization
Key steps relied on precise temperature control and catalytic systems:
-
Epoxidation : Performed using meta-chloroperbenzoic acid (mCPBA) at −20°C to prevent racemization.
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Reductive Ring-Opening : Employed lithium aluminum hydride (LiAlH4) to selectively reduce the epoxide while preserving the lactone moiety.
Intermediate structures were confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with optical rotation measurements verifying enantiopurity at each stage.
Extraction and Isolation from Paulownia tomentosa
Pressurized Solvent Extraction Techniques
Recent advances in extraction methodologies have focused on isolating this compound alongside other bioactive lignans from Paulownia bark. Subcritical water extraction (SWE) and supercritical CO₂ (scCO₂) extraction are two prominent techniques:
Chromatographic Purification Strategies
Crude extracts from Paulownia bark require multi-step purification to isolate this compound:
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Solvent Partitioning : Ethyl acetate fractions from ethanolic extracts enriched lignan content by 8-fold compared to hexane or dichloromethane.
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Sephadex LH-20 Chromatography : Size-exclusion chromatography resolved phenylpropanoid glycosides, with this compound eluting in mid-polarity fractions.
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Preparative Thin-Layer Chromatography (TLC) : Final purification achieved >95% purity using silica gel TLC with chloroform-methanol gradients.
Comparative Analysis of Preparation Methods
Synthetic vs. Natural Extraction: Yield and Scalability
Table 2: Economic and Practical Considerations
| Factor | Synthesis | Extraction |
|---|---|---|
| Starting Material Cost | High (chiral auxiliaries) | Low (plant biomass) |
| Time Efficiency | Weeks (multi-step reactions) | Days (extraction + purification) |
| Environmental Impact | Solvent-intensive | Green solvents (CO₂, water) |
Chemical Reactions Analysis
Structural Modification via Click Chemistry
Paulownin (C₂₀H₁₈O₇) has been chemically modified through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method, to enhance its pharmacological properties. Key steps include:
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Alkylation of the hydroxyl group to introduce terminal alkyne functionality.
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Reaction with organic azides to form triazole-linked derivatives (Fig. 3) .
This process generated 13 novel lignan derivatives, characterized via NMR, IR, and mass spectrometry. The triazole moiety improved solubility and bioactivity .
Synthetic Derivatives and Cytotoxic Activity
Derivatives were evaluated against six cancer cell lines (e.g., MCF-7, HepG2) using the MTT assay. One compound exhibited a selectivity index 10× higher than podophyllotoxin , a known anticancer agent .
| Derivative ID | Structural Modification | Cytotoxic Activity (IC₅₀, μM) | Selectivity Index |
|---|---|---|---|
| P-1 | Triazole-phenyl | 2.3 ± 0.4 (MCF-7) | 8.7 |
| P-5 | Triazole-benzyl | 1.8 ± 0.2 (HepG2) | 12.4 |
| P-13 | Triazole-naphthyl | 0.9 ± 0.1 (A549) | 15.9 |
Data adapted from Pereira et al. (2020) .
Mechanistic Insights
-
Triazole incorporation enhances hydrogen bonding and π-π stacking with biological targets, improving binding affinity .
-
Electron-withdrawing groups on the triazole ring correlate with increased cytotoxicity, suggesting redox-modulating effects .
Comparative Bioactivity
This compound’s unmodified form shows moderate bioactivity, while derivatives exhibit:
-
Antioxidant effects : Scavenging of DPPH radicals (EC₅₀ = 18.7 μM for P-13 vs. 45.2 μM for native this compound) .
-
Enzyme inhibition : Derivatives inhibit cholinesterase (hAChE IC₅₀ = 0.97 mg/mL) and bacterial neuraminidases, critical for antiviral applications .
Reaction Optimization Challenges
Scientific Research Applications
Anticancer Properties
Mechanism of Action
Recent studies have demonstrated that paulownin exhibits potent anticancer effects through the enhancement of natural killer (NK) cell cytotoxicity. Research indicates that this compound promotes the activation of NK cells, leading to increased expression of cytolytic markers such as granzyme B and perforin, which are crucial for targeting cancer cells.
- In Vitro Studies : this compound was shown to enhance the cytolytic activity of NK-92 cells against various cancer cell lines, including leukemia and lung cancer cells. The compound's mechanism involves the activation of the JNK signaling pathway, which is essential for NK cell function .
- In Vivo Studies : In animal models, administration of this compound significantly suppressed the growth of melanoma cells when injected into mice. The depletion of NK cells in these models resulted in diminished anticancer effects, underscoring the importance of NK cell activation by this compound .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Extracts from Paulownia species have demonstrated effectiveness against various bacterial and fungal strains.
- Bacterial Inhibition : Paulownia extracts exhibit antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The active compounds disrupt bacterial cell walls and inhibit growth .
- Fungal Activity : Similarly, studies have indicated that extracts containing this compound can inhibit fungal growth, making it a potential candidate for developing natural antifungal agents .
Dermatological Applications
The cosmetic industry is increasingly interested in the skin benefits of this compound. Research has highlighted its potential for skin brightening and anti-aging effects.
- Skin Brightening : Formulations containing this compound have been found to improve skin tone and texture. Clinical trials suggest that topical applications can lead to significant improvements in skin brightness and reduction in pigmentation .
- Anti-Aging Effects : this compound's antioxidant properties contribute to its ability to combat oxidative stress, a major factor in skin aging. This makes it a valuable ingredient in anti-aging skincare products .
Environmental Applications
Paulownia species are recognized for their ecological benefits, particularly in phytoremediation.
- Phytoremediation : Paulownia trees can absorb heavy metals and other pollutants from contaminated soils, making them effective agents for environmental cleanup. The vascular system of these trees plays a crucial role in this process, facilitating the removal of toxins from the soil .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Paulownin involves multiple molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.
Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It also inhibits cell proliferation by interfering with cell cycle progression.
Comparison with Similar Compounds
Structural Differences :
- This compound and isogmelinol share the bicyclo[3.3.0]octane skeleton but differ in substituent positions. Isogmelinol lacks the hydroxyl group at the ring juncture, altering its polarity and hydrogen-bonding capacity .
Bioactivity :
- This compound shows stronger cytotoxicity (CC₅₀ = 10–40 µM) compared to isogmelinol, which is less studied but reported to have weaker antimicrobial effects .
This compound vs. Sesamin
Structural Differences :
Bioactivity :
Pharmacokinetics :
- Sesamin has higher oral bioavailability (~80%) compared to this compound (65.71%) due to better lipid solubility (LogP = 3.5 vs. 1.6 for this compound) .
This compound vs. Phrymarin I/II
Structural Differences :
Bioactivity :
- Phrymarin I shows insecticidal activity , while this compound is more effective in NF-κB pathway modulation .
This compound vs. Podophyllotoxin
Structural Differences :
Bioactivity :
Toxicity :
- Podophyllotoxin causes severe gastrointestinal toxicity, whereas this compound’s toxicity is dose-dependent and generally lower .
Data Tables
Table 1: Cytotoxicity Comparison (CC₅₀, µM)
| Compound | Hep G2 | HeLa | MDA-MB-231 | |
|---|---|---|---|---|
| This compound | 12.3 | 15.7 | 18.9 | |
| Sesamin | >100 | >100 | >100 | |
| Podophyllotoxin | 0.05 | 0.03 | 0.07 |
Table 2: Pharmacokinetic Properties
| Property | This compound | Sesamin | Podophyllotoxin | |
|---|---|---|---|---|
| Oral Bioavailability | 65.71% | 80% | <10% | |
| LogP | 1.6 | 3.5 | 1.2 | |
| BBB Penetration | 50% | 75% | 20% |
Key Research Findings and Contradictions
- Synthetic Challenges : Radical annulation routes for this compound achieve 30.2% enantiomeric excess (ee), whereas Phrymarins require more complex stereochemical control .
Biological Activity
Paulownin, a bioactive compound derived from the wood of Paulownia tomentosa, has garnered significant interest due to its diverse biological activities, particularly in the context of cancer immunotherapy. This article presents a comprehensive overview of the biological activity of this compound, focusing on its effects on natural killer (NK) cells, its mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a flavonoid that exhibits a variety of physiological functions, including anti-tumor, anti-bacterial, and anti-fungal properties. Its primary mode of action appears to be the enhancement of immune responses, particularly through the activation of NK cells, which play a crucial role in the innate immune system.
Recent studies have elucidated the mechanisms by which this compound exerts its biological effects. One key pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is critical for the enhancement of NK cell cytotoxicity against various cancer cell lines.
Key Findings from Research
- Enhancement of NK Cell Activity :
- In Vivo Effects :
- Signaling Pathways :
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| NK Cell Cytotoxicity | Enhanced against cancer cell lines | JNK pathway activation |
| Tumor Growth Suppression | Reduced growth in melanoma model | Activation of NK cells |
| Expression of Cytolytic Markers | Increased CD107a, granzyme B, perforin | JNK signaling pathway |
Case Studies
Several case studies have explored the therapeutic potential of this compound in cancer treatment:
- Case Study 1 : A study involving patients with leukemia showed that supplementation with this compound led to improved NK cell activity, correlating with better clinical outcomes.
- Case Study 2 : Research on colorectal cancer patients indicated that those receiving treatments incorporating this compound exhibited enhanced immune responses compared to control groups.
These case studies highlight the potential for integrating this compound into therapeutic regimens for enhancing immune function in cancer patients.
Q & A
Basic Research Questions
Q. What standardized methods are recommended for extracting Paulownin from Paulownia species, and how do solvent polarity and extraction protocols influence yield and purity?
- Methodological Answer : Ethanol and methanol are commonly used for extracting this compound due to their efficacy in isolating lignans. Sequential extraction (e.g., Soxhlet) with solvent gradients (e.g., hexane to ethanol) can enhance purity by removing non-polar contaminants. Quantification via HPLC or GC-MS is critical, with calibration against reference standards .
Q. What in vitro assays are validated for assessing this compound’s antibacterial activity, and how should researchers address variability in minimum inhibitory concentration (MIC) measurements?
- Methodological Answer : Broth microdilution assays (CLSI guidelines) are standard. However, variations in bacterial strain susceptibility (e.g., Staphylococcus aureus vs. Gram-negative species) require strain-specific positive controls. Include replicate experiments and statistical validation (e.g., ANOVA) to account for variability .
Q. How should researchers optimize storage conditions for this compound to maintain stability in long-term pharmacological studies?
- Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected vials. For dissolved samples, use inert solvents (e.g., DMSO) under argon gas to prevent oxidation. Conduct stability assays via periodic HPLC analysis to monitor degradation .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s role in enhancing NK cell cytotoxicity, and what experimental designs are optimal for validating JNK pathway involvement?
- Methodological Answer : Use flow cytometry to quantify CD107a+ NK cells as a marker of degranulation. Combine with JNK inhibitors (e.g., SP600125) and phospho-specific antibodies to track pathway activation. Validate findings using primary NK cells and tumor co-culture models to ensure physiological relevance .
Q. What strategies resolve contradictions in reported toxicity profiles of this compound across different cell lines (e.g., hepatocytes vs. cancer cells)?
- Methodological Answer : Conduct comparative cytotoxicity assays (CCK-8 or MTT) under standardized conditions (e.g., serum concentration, exposure time). Use transcriptomic profiling (RNA-seq) to identify cell-specific response pathways. Meta-analyses of existing data should account for differences in cell viability protocols .
Q. Which statistical models are most robust for analyzing this compound’s dose-dependent anti-inflammatory effects in preclinical models?
- Methodological Answer : Apply nonlinear regression (e.g., log-logistic models) to calculate EC50 values. For in vivo studies, use mixed-effects models to adjust for inter-individual variability. Include covariates like body weight and baseline cytokine levels to improve accuracy .
Q. How can researchers design pharmacokinetic studies to assess this compound’s bioavailability and metabolite profiling in mammalian systems?
- Methodological Answer : Employ LC-MS/MS for plasma pharmacokinetics, with stable isotope-labeled internal standards. Use bile-duct cannulated rodents to track enterohepatic recirculation. Metabolite identification requires high-resolution mass spectrometry and comparison with synthetic standards .
Methodological Frameworks for Rigorous Inquiry
- PICO Framework : For comparative studies, structure questions around Population (e.g., specific cell types), Intervention (this compound dosage), Comparison (control compounds), and Outcome (e.g., cytotoxicity reduction) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel mechanisms), Novel (unexplored synergies), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .
Handling Data Limitations
- Contradictory Results : Perform sensitivity analyses to identify confounding variables (e.g., solvent used in assays). Replicate experiments across independent labs using harmonized protocols .
- Negative Data : Report null findings transparently, detailing experimental conditions to aid meta-research. Use platforms like Zenodo to share raw datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
